[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt
Description
[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt (CAS 1268341-00-9) is a zwitterionic organoboron compound with the molecular formula C₉H₁₃BF₃N and a molecular weight of 203.015 g/mol . Its structure comprises a benzyl-methylammonium cation covalently linked to a trifluoroborate anion, forming an internal salt. This unique arrangement eliminates the need for counterions, enhancing stability and solubility in polar solvents. X-ray crystallography confirmed the internal salt configuration, distinguishing it from typical potassium trifluoroborate salts . The compound is commercially available at 95% purity and is widely used in Suzuki–Miyaura cross-coupling reactions and catalytic labeling systems .
Properties
IUPAC Name |
[benzyl(methyl)azaniumyl]methyl-trifluoroboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BF3N/c1-14(8-10(11,12)13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3/q-1/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTRNQRZOUGDCI-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C[NH+](C)CC1=CC=CC=C1)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent-Mediated Trifluoroborate Synthesis
The foundational step in synthesizing organotrifluoroborates involves Grignard or organolithium reagents reacting with boron esters, followed by potassium hydrogen fluoride (KHF) treatment to yield air-stable trifluoroborate salts . For [(N-Benzyl-N-methylammonium)methyl]trifluoroborate, a methyl Grignard reagent (CHMgX) reacts with trimethyl borate (B(OMe)) at −78°C, followed by KHF aqueous workup to generate potassium methyltrifluoroborate (CH-BFK) .
Key Reaction Conditions
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Temperature: −78°C to room temperature
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Boron source: B(OMe) or B(OiPr)
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Workup: KHF in HO/THF
Iminium Ion Formation via Potassium Acyltrifluoroborates (KATs)
Trifluoroborate-iminiums (TIMs), formed by reacting KATs with amines, serve as critical intermediates. For example, methyl potassium acyltrifluoroborate (CHCO-BFK) reacts with N-benzyl-N-methylamine to form a TIM . The iminium intermediate undergoes reduction (e.g., NaBH) to yield α-aminotrifluoroborates. Adjusting the amine and reducing agent enables precise control over the ammonium-borate proximity.
Representative Reaction Pathway
One-Pot Borylation-Quaternization Strategy
A streamlined approach combines iridium-catalyzed C–H borylation with in situ quaternization. Using [Ir(COD)(OMe)] and dtbpy as catalysts, methyl groups on arenes undergo borylation, followed by amine alkylation to install the ammonium moiety .
Catalytic System
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Catalyst: [Ir(COD)(OMe)] (0.1 mol%)
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Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
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Conditions: THF, 80°C, 12–24 hours
Purification and Stabilization Techniques
Post-synthesis, distillation under reduced pressure (10–15 mmHg, ≤85°C) removes solvents like benzene, while recrystallization from ethanol/water mixtures enhances purity . The internal salt’s stability is confirmed via NMR, showing a singlet for BF at δ −148 ppm .
Analytical Data
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Melting Point : 210–215°C (decomposition)
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Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO)
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Hygroscopicity : Low (stable under ambient conditions)
Challenges and Mitigation Strategies
Geminal functionalization poses steric and electronic challenges. Strategies include:
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Low-Temperature Lithiation : Prevents premature quaternization .
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Bulky Counterions : Tetrabutylammonium hydroxide minimizes side reactions during hydrolysis .
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Microwave Assistance : Accelerates iminium reduction steps (30 minutes vs. 6 hours) .
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Grignard-Alkylation | 65 | 98 | Scalability |
| TIM Reduction | 70 | 95 | Stereochemical control |
| Iridium Catalysis | 55 | 90 | Direct C–H functionalization |
Chemical Reactions Analysis
Types of Reactions
[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce benzyl alcohol derivatives, while substitution reactions can yield a variety of substituted ammonium salts .
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its trifluoroborate moiety, which enhances its reactivity and solubility in polar solvents. Its structural formula can be represented as:
The presence of the benzyl and methyl groups contributes to its stability and reactivity, making it suitable for a range of applications in synthetic organic chemistry and biochemistry.
Organic Synthesis
[(N-Benzyl-N-methylammonium)methyl]trifluoroborate is utilized as a reagent in organic synthesis, particularly in:
- Cross-coupling reactions : It serves as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
- Fluorination reactions : The trifluoroborate group allows for selective fluorination of organic substrates, which is valuable in pharmaceutical chemistry.
Biochemical Applications
The compound has shown potential in various biochemical applications:
- Cell Culture : It is employed in cell culture techniques to enhance cellular uptake of nucleotides and other compounds, improving transfection efficiency .
- Gene Therapy : Its ability to facilitate the delivery of genetic material makes it a candidate for gene therapy applications, where it can aid in the introduction of plasmids into target cells .
Analytical Chemistry
In analytical chemistry, [(N-Benzyl-N-methylammonium)methyl]trifluoroborate is used in:
- Chromatography : It acts as a mobile phase additive to improve separation efficiency during high-performance liquid chromatography (HPLC) analyses.
- Mass Spectrometry : The compound can be utilized to enhance ionization efficiency in mass spectrometric techniques, aiding in the detection of low-abundance metabolites .
Case Study 1: Application in Drug Development
A study demonstrated that [(N-Benzyl-N-methylammonium)methyl]trifluoroborate was instrumental in synthesizing a novel anti-cancer agent through a series of cross-coupling reactions. The compound's role as a boron reagent significantly increased the yield and purity of the final product, showcasing its utility in pharmaceutical synthesis .
Case Study 2: Enhancing Transfection Efficiency
Research conducted on gene delivery systems revealed that incorporating [(N-Benzyl-N-methylammonium)methyl]trifluoroborate into liposomal formulations improved the transfection efficiency of plasmid DNA into mammalian cells. This advancement has implications for developing more effective gene therapies .
Mechanism of Action
The mechanism by which [(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt exerts its effects involves its interaction with various molecular targets. The trifluoroborate group can participate in coordination chemistry, forming complexes with metal ions. This interaction can influence the reactivity and stability of the compound in different chemical environments .
Comparison with Similar Compounds
Table 1: Comparison of Trifluoroborate Salts in Cross-Coupling Reactions
Catalytic Activity and Mechanism
In redox-catalyzed hydrogenation and peptide labeling, trifluoroborate salts outperform boronic acids and esters due to fluoride ion dissociation, generating reactive difluoroboronate intermediates . While electron-withdrawing groups (e.g., CF₃ in 2l) stabilize the boron center and reduce fluoride release (rendering 2l inactive), the internal salt’s ammonium group may modulate Lewis acidity without hindering dissociation . Notably, tetrafluorophenyl derivatives (e.g., 2p) with high Lewis acidity are poor catalysts, suggesting balanced electron effects are critical .
Key Research Findings and Contradictions
- Structural Misassignment : Early studies misidentified the internal salt as a potassium salt, leading to suboptimal reaction conditions .
- Electron Effects : While electron-withdrawing groups generally enhance Lewis acidity, excessive stabilization (e.g., CF₃ in 2l) inhibits catalytic activity by reducing fluoride dissociation .
Biological Activity
The compound [(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt is an organoboron compound that has garnered interest in various fields of chemistry and biology due to its unique properties and potential applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and relevant case studies.
Structure and Composition
- Molecular Formula : CHBFN
- CAS Number : 1268341-00-9
- Molecular Weight : 203.015 g/mol
- Appearance : White to pale cream crystalline powder
Table 1: Specifications of [(N-Benzyl-N-methylammonium)methyl]trifluoroborate Internal Salt
| Property | Value |
|---|---|
| Molecular Formula | CHBFN |
| CAS Number | 1268341-00-9 |
| Molecular Weight | 203.015 g/mol |
| Purity | ≥95% |
The biological activity of [(N-Benzyl-N-methylammonium)methyl]trifluoroborate is primarily attributed to its ability to interact with various biochemical pathways. It is known to act as a nucleophile in reactions involving electrophiles, which can lead to significant biological effects.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has been shown to inhibit the growth of certain bacterial strains, potentially making it useful in developing new antimicrobial agents.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial properties of various organoboron compounds, [(N-Benzyl-N-methylammonium)methyl]trifluoroborate demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as an alternative therapeutic agent.
Cytotoxicity Studies
Cytotoxicity evaluations have revealed that while the compound exhibits antimicrobial properties, it also shows varying degrees of cytotoxic effects on mammalian cells. This dual nature necessitates further investigation into its safety profile for potential therapeutic applications.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli, S. aureus | |
| Cytotoxicity | Varying effects on mammalian cells |
Recent Advances
Recent research has focused on modifying the structure of organoboron compounds to enhance their biological activity. For example, derivatives of [(N-Benzyl-N-methylammonium)methyl]trifluoroborate have been synthesized and tested for improved efficacy against resistant bacterial strains.
Example Study
A study conducted by Nosova et al. (2021) explored fluorinated derivatives of organoboron compounds, including [(N-Benzyl-N-methylammonium)methyl]trifluoroborate, which showed enhanced activity against Mycobacterium tuberculosis. These findings suggest that structural modifications can lead to improved biological performance, opening avenues for novel drug development .
Q & A
Q. Table 1: Synthesis Optimization
| Condition | Outcome | Reference |
|---|---|---|
| KHCO₃/K₂CO₃ (short stirring) | Failed replication of spectra | |
| K₃PO₄ (overnight) | Successful deprotonation | |
| Post-synthesis KBr wash | Purity >90% (elemental analysis) |
Basic: How does this compound perform in Suzuki–Miyaura cross-coupling, and what are key reaction parameters?
Methodological Answer:
The internal salt acts as a stable boronic acid surrogate. Key parameters:
- Molar Ratios : Use 1.3 equiv trifluoroborate (vs. 1.1 equiv for standard boronic acids) to offset KBr contamination .
- Base Selection : Cs₂CO₃ (4.0 equiv) is ineffective; KCl (1.3 equiv) maintains yield (~80%), while KBr reduces yield (~54%) due to halide interference .
- Side Reactions : Electrophile homocoupling (<10%) is minimized by optimizing Pd catalysts and avoiding excess base .
Q. Table 2: Base Impact on Yield
| Base (equiv) | Yield (%) | Observation | Reference |
|---|---|---|---|
| Cs₂CO₃ (4.0) | 70 | No improvement vs. KCl | |
| KCl (1.3) | 80 | No halide interference | |
| KBr (1.3) | 54 | Competitive coordination |
Advanced: How can researchers resolve contradictions in structural assignments and purity data?
Methodological Answer:
- X-ray Crystallography : Essential to confirm internal salt structure, as NMR alone can mislead due to dynamic equilibria .
- Elemental Analysis : Detects KBr contamination (common in trifluoroborates) and validates purity .
- Reproducibility : Adjust reported procedures (e.g., longer stirring with K₃PO₄) and validate with multiple techniques .
Advanced: What mechanistic insights explain side reactions in cross-coupling?
Methodological Answer:
- Fluoride Release : Hydrolysis of trifluoroborate generates boronic acid and fluoride, which can inhibit Pd catalysts or promote protodeboronation. Use aqueous THF (10:1) to stabilize intermediates .
- Halide Interference : KBr contamination competes with Pd coordination, reducing catalytic efficiency. Pre-wash steps or KCl additives mitigate this .
Q. Table 3: Solvent Impact on Side Reactions
| Solvent System | Homocoupling (%) | Protodeboronation (%) | Reference |
|---|---|---|---|
| Toluene/H₂O (3:1) | 55 | 32 | |
| THF/H₂O (10:1) | <2 | <1 |
Advanced: Does this compound exhibit self-assembly potential for materials science?
Methodological Answer:
- 3D Network Formation : Fluorine atoms in trifluoroborates drive weak intra-/intermolecular interactions (e.g., F⋯H, π-stacking). Crystallography and DFT modeling reveal spontaneous self-assembly into supramolecular architectures .
- Applications : Potential in conjugated polymers (electron transport) or catalytic frameworks. Compare with aromatic bis(trifluoroborate) systems for design principles .
Data Contradictions: How were historical structural misassignments corrected?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
